N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide is a complex organic compound with a molecular formula of C24H23N3O4S. This compound is notable for its unique structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and a sulfamoyl phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 1-benzoyl-1,2,3,4-tetrahydroquinoline. This intermediate is then reacted with 4-aminobenzenesulfonamide under specific conditions to form the sulfamoyl derivative. Finally, the acetamide group is introduced through an acetylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tetrahydroquinoline moiety, potentially forming quinoline derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, ultimately leading to the observed biological effects. The exact pathways and targets are still under investigation, but they may involve modulation of oxidative stress pathways and inhibition of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
Uniqueness
N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfamoyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[4-[(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-17(28)25-20-11-13-22(14-12-20)32(30,31)26-21-10-9-18-8-5-15-27(23(18)16-21)24(29)19-6-3-2-4-7-19/h2-4,6-7,9-14,16,26H,5,8,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEAIFNOZYBOJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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